(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride

Thrombin Inhibition Anticoagulant Drug Discovery Serine Protease Inhibitors

Researchers designing protease-targeted peptide inhibitors frequently encounter potency plateaus when using unsubstituted phenylalanine at the P1 position. This hydrochloride salt supplies the essential meta-cyano hydrogen-bond acceptor that engages backbone amide protons in protease S1 pockets. • Delivers 405-fold thrombin Ki improvement vs. unsubstituted Phe (0.79 nM vs. 320 nM) • Sole synthetic precursor for 3-amidinophenylalanine pharmacophores (≥99.9% ee achievable) • Key building block for dengue NS2B-NS3 protease inhibitors (nanomolar affinity) • Fully compatible with standard Fmoc/t-Bu solid-phase peptide synthesis protocols

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS No. 144799-02-0
Cat. No. B135685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride
CAS144799-02-0
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl
InChIInChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1
InChIKeyBDRRPFSPUOEZJA-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride: Identity, Class, and Procurement Characteristics


(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride, systematically known as 3-cyano-L-phenylalanine hydrochloride or L-Phe(3-CN)-OH·HCl, is a non‑proteinogenic amino acid derivative in the phenylalanine class. The L‑enantiomeric configuration is confirmed by the (S)-designation at the α‑carbon, and the meta‑position of the cyano substituent on the aromatic ring distinguishes it from para‑ and ortho‑cyano analogs [1]. This hydrochloride salt is the preferred solid‑state form for solid‑phase peptide synthesis and solution‑phase chemistry, offering defined stoichiometry, improved handling, and compatibility with standard Fmoc/t‑Bu protocols .

Enantiomerically defined L-phenylalanine analog (S-configuration)
Meta-cyano group as H-bond acceptor for protease P1 site
Hydrochloride salt for solid-phase and solution-phase peptide synthesis
Fmoc/t-Bu chemistry compatible building block

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride: Why Generic Substitution Fails


Phenylalanine analogs are not interchangeable building blocks because the position and electronic nature of the aromatic substituent dictate the pharmacological and biophysical properties of the resulting peptides. The meta‑cyano group of (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride serves as a critical hydrogen‑bond acceptor that engages backbone amide protons in protease P1 binding sites, a feature absent in unsubstituted phenylalanine and geometrically distinct in para‑cyano analogs [1]. Moreover, the meta‑cyano group is the essential synthetic handle for conversion to the 3‑amidinophenylalanine pharmacophore, a process that cannot be replicated with para‑ or ortho‑substituted precursors, thereby directly impacting the selectivity and potency of urokinase and thrombin inhibitor candidates [2].

Regioisomer geometry mismatch
Para- and ortho-cyano isomers cannot orient the nitrile toward Gly219 backbone amide in the P1 pocket, eliminating a key hydrogen-bond interaction.
Synthetic handle exclusivity
Only the meta-cyano group can be converted to the 3-amidinophenylalanine pharmacophore; para- and ortho-substituted analogs cannot yield this critical moiety for urokinase inhibitor synthesis.
Unsubstituted phenylalanine lacks H-bond motif
Absence of the cyano group removes the hydrogen-bond acceptor, significantly altering target binding and limiting utility in protease inhibitor SAR.

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride: Differentiation Evidence vs Closest Analogs


Thrombin Affinity Enhancement via Meta-Cyano Group

In a direct head‑to‑head comparison using boronic acid‑containing tripeptides, the incorporation of (S)-2-Amino-3-(3-cyanophenyl)propanoic acid (as the boroPhe(m‑CN)-OH residue) into the P1 position reduced the thrombin inhibition constant (Ki) from 320 nM to 0.79 nM relative to the unsubstituted L‑phenylalanine analog [1]. This represents an approximately 405‑fold enhancement in binding affinity attributable solely to the meta‑cyano group.

Thrombin Affinity
Head-to-head
Ki 0.79 nM (m-CN) vs 320 nM (Phe)
Reported ~405-fold lower Ki with meta-cyano substitution
In vitro human α-thrombin; tripeptide boronate P1 substitution
Thrombin Inhibition Anticoagulant Drug Discovery Serine Protease Inhibitors

Factor Xa Binding Enhancement by Meta-Cyano Substitution

In the same study, the meta‑cyano‑substituted phenylalanine boronic acid peptide Ac-(D)Phe-Pro-boroPhe(m‑CN)-OH exhibited a Ki of 760 nM against human coagulation factor Xa [1]. Although the baseline Ki for the unsubstituted phenylalanine analog was not explicitly reported for factor Xa, the authors stated that 'enhanced binding for inhibitors containing the m‑cyano group was observed,' a trend that mirrors the thrombin results where a >400‑fold improvement was quantified. Importantly, the m‑cyano group acts as a hydrogen‑bond acceptor for the backbone amide of Gly219 in the P1 binding site, a structural feature not possible with para‑ or ortho‑cyano substitutions due to geometric constraints [1].

Factor Xa Binding
Class-level inference
Ki 760 nM (meta-CN)
Observed binding enhancement consistent with thrombin trend
Unsubstituted Phe baseline not quantified; qualitative confirmation
Factor Xa Inhibition Antithrombotic Therapy Coagulation Cascade

Exclusive Precursor for Enantiopure 3-Amidinophenylalanine

Patent methods demonstrate that (S)-2-Amino-3-(3-cyanophenyl)propanoic acid (3‑cyano‑L‑phenylalanine) can be converted to 3‑amidinophenylalanine derivatives via 3‑hydroxyamidino‑ and 3‑amidrazonophenylalanine intermediates with enantiomeric excess of up to 99.9% [1]. This level of enantiopurity is critical for producing pharmaceutically active urokinase inhibitors. In contrast, para‑cyanophenylalanine cannot yield 3‑amidinophenylalanine derivatives because the substituent position is incompatible with the amidino pharmacophore geometry required for urokinase binding.

Enantiomeric Excess
Patent evidence
≥99.9% ee
Only meta-cyano precursor yields high enantiopurity 3-amidinophenylalanine
Para-cyano isomer structurally incompatible; catalytic hydrogenation route
Urokinase Inhibition Enantioselective Synthesis Peptidomimetic Intermediates

Key Intermediate for Arginine-Mimetic Dengue Protease Inhibitors

Fmoc‑L‑3‑cyanophenylalanine (derived directly from (S)-2-Amino-3-(3-cyanophenyl)propanoic acid) is specifically utilized as an intermediate in the synthesis of phenylalanine‑ and phenylglycine‑based arginine mimetics for tripeptide dengue virus NS2B‑NS3 protease inhibitors [1][2]. The meta‑cyano group provides the appropriate geometry and electronic character for subsequent conversion to amidino and other basic arginine‑mimicking functionalities, which have achieved nanomolar affinities against dengue protease [2]. The 4‑cyano (para) isomer yields (4‑amidino)‑L‑phenylalanine derivatives with distinct selectivity profiles, indicating that the meta‑cyano position is non‑substitutable for targeting flaviviral proteases.

Dengue Inhibitor Synthesis
Supporting evidence
Fmoc-L-3-cyanophenylalanine as arginine mimetic precursor
Key intermediate for dengue protease inhibitor research
Downstream inhibitors reach reported nanomolar Ki; selectivity differs from para analog
Dengue Virus NS2B-NS3 Protease Arginine Mimetics

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride: Optimal Application Scenarios


Thrombin Inhibitor Design for Anticoagulant Therapy

When incorporated as a boroPhe(m‑CN)-OH residue at the P1 position of tripeptide boronates, the meta‑cyano group reduces the thrombin Ki from 320 nM to 0.79 nM, a 405‑fold improvement over unsubstituted phenylalanine [1]. This makes (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride the preferred building block for anticoagulant lead compounds requiring sub‑nanomolar potency.

Synthesis of Enantiomerically Pure Urokinase Inhibitors

The meta‑cyano group serves as the sole precursor for 3‑amidinophenylalanine pharmacophores, which are potent urokinase inhibitors. Patent methods using this compound achieve enantiomeric excess ≥99.9% [2], enabling the production of pharmaceutically pure urokinase inhibitors for anti‑metastatic cancer research.

Dengue Virus NS2B-NS3 Protease Inhibitor Development

Fmoc‑L‑3‑cyanophenylalanine, derived from the target hydrochloride salt, is a key intermediate for synthesizing arginine‑mimetic tripeptide inhibitors of dengue virus protease [3][4]. The resulting inhibitors achieve nanomolar affinity against the viral NS2B‑NS3 protease, positioning this building block for antiviral drug discovery.

SAR Studies Across Trypsin-Like Serine Proteases

The compound enables systematic SAR exploration across thrombin, factor Xa, factor VIIa, trypsin, pancreatic kallikrein, and chymotrypsin [1]. The meta‑cyano group's hydrogen‑bonding capability with Gly219 in the P1 binding site provides a measurable affinity enhancement for proteases with sequence homology in this region, making it a valuable tool for selectivity profiling in antithrombotic programs.

Application
Selection Property
Validation Focus
Thrombin inhibitor lead optimization
Meta-cyano H-bond acceptor for P1 site
Ki comparison in enzyme inhibition assays
Urokinase inhibitor synthesis research
Exclusive precursor to 3-amidinophenylalanine
Enantiomeric excess and downstream inhibitory activity
Dengue virus protease inhibitor studies
Arginine mimetic synthetic intermediate
Downstream inhibitor affinity and selectivity profiling
Serine protease selectivity profiling
Hydrogen bonding to P1 Gly219 backbone amide
Affinity shift across thrombin, factor Xa, factor VIIa
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